molecular formula C15H12O2 B1505380 3-[(4-Methoxyphenyl)ethynyl]phenol CAS No. 937593-87-8

3-[(4-Methoxyphenyl)ethynyl]phenol

Cat. No.: B1505380
CAS No.: 937593-87-8
M. Wt: 224.25 g/mol
InChI Key: GWEOSAXOQYMOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)ethynyl]phenol is a diarylacetylene derivative characterized by a phenol moiety linked via an ethynyl bridge to a 4-methoxyphenyl group. This compound is synthesized through Sonogashira cross-coupling reactions, a common method for forming carbon-carbon bonds between aryl halides and terminal alkynes .

Properties

CAS No.

937593-87-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethynyl]phenol

InChI

InChI=1S/C15H12O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,1H3

InChI Key

GWEOSAXOQYMOHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C#CC2=CC(=CC=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern of aromatic rings significantly influences solubility, stability, and bioactivity:

Compound Name Substituents Key Differences Impact on Properties Reference
3-[(4-Methoxyphenyl)ethynyl]phenol Phenol, 4-methoxyphenyl Baseline structure Moderate polarity
2d () 4-Hydroxyphenyl, 4-hydroxyphenyl Methoxy → hydroxy substitution Increased polarity, improved solubility
PK5211 (Ethynyl analog of PK5176) Ethynyl, diethylamino groups Iodo → ethynyl bioisostere Retains binding affinity; reduced halogen toxicity
MMPP () (E)-Prop-1-en-1-yl linkage Ethynyl → enol ether substitution Enhanced chemical stability, drug-likeness
  • Methoxy vs. Hydroxy Groups : Hydroxy substitutions (e.g., compound 2d) increase polarity and solubility, which may enhance bioavailability but reduce membrane permeability .
  • Ethynyl as a Halogen Bioisostere : Ethynyl groups (as in PK5211) mimic iodine's steric and electronic properties while avoiding toxicity associated with halogens .
Anticancer and Enzyme Inhibition
  • Diarylacetylenes (): Compounds like 2c and 2g inhibit hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy.
  • Pyrazole Derivatives (): Pyrazole23 (phenol at C-3, 4-methoxyphenyl at C-5) inhibits protein tyrosine phosphatase PTP1B (IC50 = 27 µM), highlighting the importance of phenol placement for activity .
Anti-Inflammatory and Anti-Arthritic Effects
  • MMPP () : Replacing the ethynyl group with a prop-1-en-1-yl moiety improves solubility and reduces toxicity. MMPP suppresses STAT3 activation, a key pathway in rheumatoid arthritis .

Key Research Findings

  • Ethynyl as a Versatile Functional Group : Ethynyl linkages enable structural rigidity and bioisosteric replacement of halogens, as demonstrated by PK5211's retained binding affinity for p53-Y220C .
  • Phenol Positioning: Hydroxy groups at specific positions (e.g., C-3 in pyrazole23) enhance enzyme inhibition, while methoxy groups improve lipophilicity for membrane penetration .
  • Drug-Likeness Optimization: MMPP exemplifies how replacing ethynyl with enol ethers improves solubility and reduces toxicity without compromising activity .

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